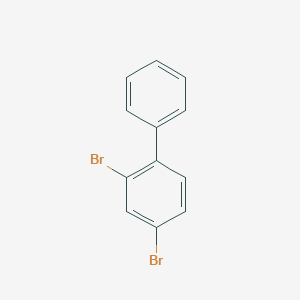
2,4-二溴联苯
描述
2,4’-Dibromobiphenyl is a polybrominated biphenyl, a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Synthesis Analysis
The synthesis of 2,4-Dibromobiphenyl involves the bromination of biphenyl in a reaction medium containing at least one strong acid . A microflow system consisting of micromixers and microtube reactors has been used for the introduction of two electrophiles onto dibromobiaryls .Molecular Structure Analysis
The molecular formula of 2,4-Dibromobiphenyl is C12H8Br2 . The InChIKey is FPYGQQPAMXFHJF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)Br .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dibromobiphenyl is 312.00 g/mol . It has a XLogP3 of 5.3 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass is 311.89723 g/mol and the monoisotopic mass is 309.89928 g/mol .科学研究应用
有机合成中的微流系统
2,4-二溴联苯已被应用于有机合成领域。一项研究展示了使用微流系统对二溴联苯基进行选择性单脱卤化的过程,包括2,4-二溴联苯。这一过程允许快速微混合和精确温度控制,使得可以顺序引入不同的亲电试剂。这种方法展示了该化合物在微调有机合成程序中的作用 (Nagaki et al., 2008)。
环境影响和降解
研究还探讨了2,4-二溴联苯的环境影响和降解。研究调查了其在水溶液中的光降解动力学,揭示了光强度、溶解氧和pH等因素显著影响其降解。这些发现对于了解该化合物的环境行为和潜在风险至关重要 (Zhang Min-li, 2012)。
安全和危害
作用机制
Target of Action
The primary target of 2,4-Dibromobiphenyl is the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
2,4-Dibromobiphenyl binds to and activates the AhR . This activation initiates the transcriptional upregulation of a number of genes . This interaction results in changes at the genetic level, affecting the expression of various genes.
Biochemical Pathways
The activation of AhR by 2,4-Dibromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . This broad range of effects is due to the central role of AhR in these processes.
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility , which may impact its bioavailability.
Result of Action
The activation of AhR by 2,4-Dibromobiphenyl leads to the transcriptional upregulation of a number of genes . This can result in a variety of molecular and cellular effects, depending on the specific genes that are upregulated. These effects can include changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response .
Action Environment
The action, efficacy, and stability of 2,4-Dibromobiphenyl can be influenced by various environmental factors. For example, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with 2,4-Dibromobiphenyl . Additionally, the use of 2,4-Dibromobiphenyl is banned or restricted in most areas due to its toxicity and persistence in the environment .
生化分析
Biochemical Properties
2,4-Dibromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
2,4-Dibromobiphenyl is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It exerts its effects at the cellular level, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4-Dibromobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Metabolic Pathways
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
属性
IUPAC Name |
2,4-dibromo-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVLLEHUUJBZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074762 | |
| Record name | PBB 007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53592-10-2 | |
| Record name | 2,4-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053592102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3R7W140F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-dibromobiphenyl in the development of blue-light-emitting materials?
A: 2,4-Dibromobiphenyl serves as a key precursor in the synthesis of tetra(2,4-dibromobiphenyl-4’-yl)methane, a tetrahedral core used to create novel blue-light-emitting molecules. [] These molecules, based on fluorene and tetraarylmethane/silane structures, demonstrate promising properties for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Q2: Can you describe the synthetic process involving 2,4-dibromobiphenyl in this research?
A: Researchers utilized 2,4-dibromobiphenyl to synthesize tetra(2,4-dibromobiphenyl-4’-yl)methane, which was then reacted with 9,9-dihexylfluorene-2-MgBr via a Grignard coupling reaction. [] This reaction resulted in the formation of a novel glass-forming molecule exhibiting strong blue-light emission with a peak at 405-415 nm. [] This synthetic strategy highlights the versatility of 2,4-dibromobiphenyl as a building block for complex molecular architectures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



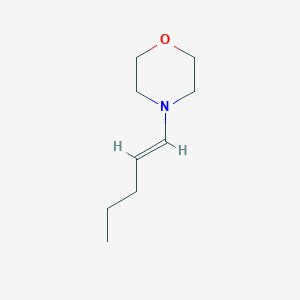

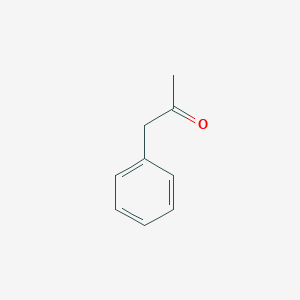
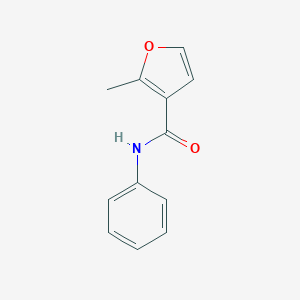
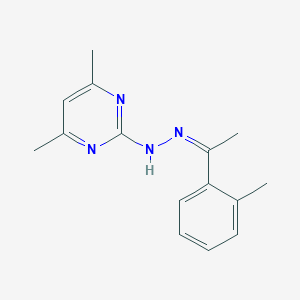
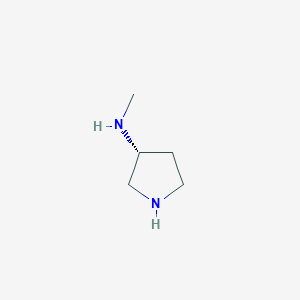

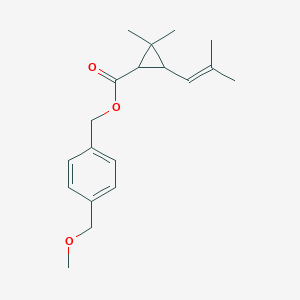
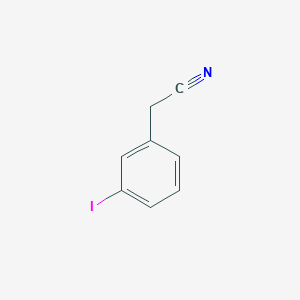



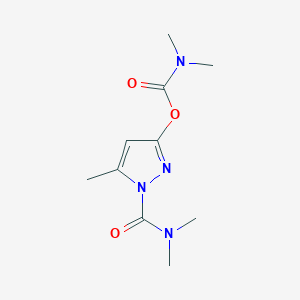
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)